Penfluridol Exhibits Superior Potency for IAC Potassium Channel Inhibition Compared to Fluspirilene and Pimozide
Penfluridol is the most potent inhibitor of the cyclic AMP-sensitive potassium channel (IAC) among the diphenylbutylpiperidine antipsychotics tested. Direct comparison reveals a clear rank-order potency: penfluridol (IC50 = 0.187 μM) > fluspirilene (0.232 μM) > pimozide (0.354 μM) [1]. Penfluridol's inhibition of IAC is highly selective, requiring 200-fold higher concentrations to inhibit voltage-gated IA K+ channels [1].
| Evidence Dimension | IC50 for inhibition of IAC potassium channel |
|---|---|
| Target Compound Data | 0.187 μM |
| Comparator Or Baseline | Fluspirilene: 0.232 μM; Pimozide: 0.354 μM |
| Quantified Difference | Penfluridol is 1.24-fold more potent than fluspirilene and 1.89-fold more potent than pimozide. |
| Conditions | Whole-cell and single-channel patch-clamp recording in bovine adrenal zona fasciculata cells |
Why This Matters
This establishes penfluridol as the most potent DPBP for IAC channel studies, enabling lower effective concentrations and potentially reduced off-target effects in electrophysiology research.
- [1] Gomora JC, Enyeart JJ. Dual pharmacological properties of a cyclic AMP-sensitive potassium channel. J Pharmacol Exp Ther. 1999;290(1):266-275. View Source
